![molecular formula C7H4BrNS B1362443 3-Bromothieno[2,3-b]pyridine CAS No. 28988-21-8](/img/structure/B1362443.png)

3-Bromothieno[2,3-b]pyridine

概要

説明

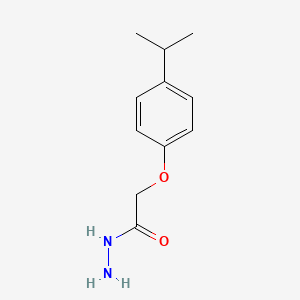

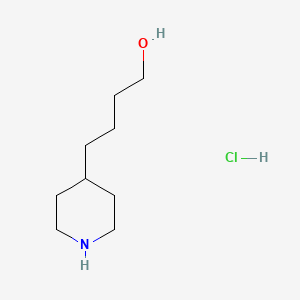

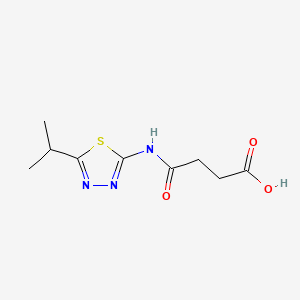

3-Bromothieno[2,3-b]pyridine is a chemical compound with the molecular formula C7H4BrNS . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 3-Bromothieno[2,3-b]pyridine involves the use of brominated derivative in the pyridine ring as a coupling component. This allows for the synthesis of C–C (Suzuki and Sonogashira) and C–N (Buchwald–Hartwig) coupling products and a tetracyclic compound obtained by bifunctionalization of the thienopyridine system . Another method involves the C-C Pd-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromothieno pyridine-2-carboxylate with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts or boronic acids .

Molecular Structure Analysis

The molecular structure of 3-Bromothieno[2,3-b]pyridine is characterized by a bromine atom attached to a thieno[2,3-b]pyridine ring. The molecular weight of the compound is 214.08 g/mol . The InChI key for the compound is KAIWLFPPQNJAHO-UHFFFAOYSA-N .

Chemical Reactions Analysis

3-Bromothieno[2,3-b]pyridine has been used in various chemical reactions. For instance, it has been used in the first regioselective, mild bromination of thieno[2,3-b]pyridine. The reaction proceeds with selectivity toward the 4-position .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromothieno[2,3-b]pyridine include a molecular weight of 214.08 g/mol, a XLogP3-AA of 2.9, and a topological polar surface area of 41.1 Ų . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .

科学的研究の応用

Synthesis and Chemical Properties

Regioselective Bromination : 3-Bromothieno[2,3-b]pyridine is a product of the regioselective bromination of thieno[2,3-b]pyridine. This process is significant for its mildness and high selectivity, yielding 4-bromothieno[2,3-b]pyridine, a valuable building block in drug discovery research (S. Lucas et al., 2015).

Thermal Synthesis : A telescoped procedure for synthesizing 3-Bromothieno[3,2-c]pyridine-4-(5H)-one demonstrates the reduction of risks associated with traditional methods. This synthesis uses tributylamine to facilitate key isomerizations and lower required temperatures (E. Boros & I. Kaldor, 2015).

Lithiation as a Synthetic Route : Lithiation, followed by reaction with carbonyl compounds, produces various 3-substituted thieno[2,3-b]pyridines. This method offers diverse functional group incorporations, expanding the utility of 3-Bromothieno[2,3-b]pyridine in synthetic chemistry (L. Klemm & R. E. Merrill, 1974).

- the simplicity in synthesizing structurally complex thienopyridines (K. Kobayashi et al., 2009).

Applications in Fluorescence and Photophysical Studies

- Fluorescence Behavior : The synthesis of 4-Hetero-1-yl-2-bromothieno[3,2-c]pyridines and their reaction with boronic acids leads to the formation of derivatives with varying absorption and emission properties. This research sheds light on the photophysical characteristics and potential applications of thienopyridine derivatives in fluorescence studies (R. Toche & S. Chavan, 2013).

Antitumor Activity and Medicinal Chemistry

- Tumor Cell Growth Inhibition : Research shows that derivatives of 3-bromothieno[2,3-b]pyridine, such as methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, exhibit significant inhibitory activity on various human tumor cell lines. This discovery highlights the compound's potential in developing new antitumor agents (M. Queiroz et al., 2011).

Advanced Synthetic Methods

- Regiocontrolled SNAr Reactions : The compound is integral in synthesizing 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines via a regiocontrolled nucleophilic aromatic substitution process. This method is crucial for producing various thienopyridines with potential applications in medicinal chemistry (Agathe Begouin et al., 2013).

Crystal Structure Analysis

- Crystallography of Derivatives : Studies on the crystal structure of derivatives like 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine elucidate the molecular and crystallographic properties, contributing to a deeper understanding of the compound's physical characteristics (H. D. Armas et al., 2003)

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-bromothieno[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIWLFPPQNJAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302648 | |

| Record name | 3-bromothieno[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromothieno[2,3-b]pyridine | |

CAS RN |

28988-21-8 | |

| Record name | 28988-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromothieno[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1362364.png)

![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)

![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)